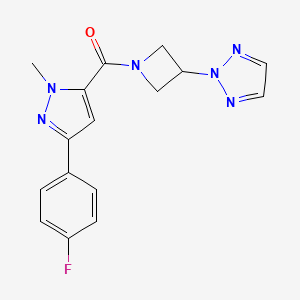
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H15FN6O and its molecular weight is 326.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel synthetic organic molecule that incorporates a triazole and azetidine moiety linked to a pyrazole group. This unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H15FN6O, with a molecular weight of approximately 330.32 g/mol. The compound typically appears as a white to off-white solid and demonstrates moderate solubility in organic solvents.
The biological activity of this compound can be attributed to its structural features:
- Triazole Moiety : Compounds containing the 1,2,3-triazole ring are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They interact with biological targets through hydrogen bonding and π-stacking interactions.
- Azetidine Ring : The azetidine structure contributes to the compound's ability to modulate biological pathways, enhancing its pharmacological profile .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit cytotoxic effects against several cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation. Further investigations are required to elucidate the specific pathways involved.
Anti-inflammatory Effects
The compound has also demonstrated potential anti-inflammatory activity in preclinical models. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various tissues.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds within the same structural class:
- Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted a series of triazole derivatives that exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains significantly influenced the antimicrobial efficacy .
- Cytotoxicity Assessment : Another research article focused on azetidine-containing compounds showed promising results against breast cancer cell lines (MCF-7). The study indicated that these compounds could induce apoptosis through mitochondrial pathways.
- Anti-inflammatory Evaluation : A recent investigation assessed the anti-inflammatory properties of pyrazole derivatives, noting their effectiveness in reducing edema in animal models. The findings suggest that similar structural modifications could enhance anti-inflammatory activity .
Comparative Analysis
To better understand the biological activity of this compound compared to other compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Triazole + Azetidine | Antimicrobial | High selectivity against Gram-positive bacteria |
| Compound B | Triazole + Pyrazole | Anticancer | Induces apoptosis in multiple cancer cell lines |
| Compound C | Azetidine + Furan | Anti-inflammatory | Reduces cytokine levels significantly |
特性
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-21-15(8-14(20-21)11-2-4-12(17)5-3-11)16(24)22-9-13(10-22)23-18-6-7-19-23/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUIKWAZDFYGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














